DIPPA hydrochloride

κ-opioid receptor irreversible antagonist covalent binding

For research requiring irreversible, covalent labeling of κ-opioid receptors, DIPPA hydrochloride is essential. Its electrophilic isothiocyanate moiety ensures wash-resistant binding, unlike reversible antagonists (e.g., norBNI, JDTic). This enables autoradiography, affinity purification, and prolonged in vivo antagonism (≥5 mg/kg, s.c.). Validated for strain-comparative anxiety studies, its superior κ-selectivity reduces confounding μ/δ receptor engagement, ensuring KOR-specific pharmacological manipulation.

Molecular Formula C22H24Cl3N3OS
Molecular Weight 484.9 g/mol
Cat. No. B1145594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDIPPA hydrochloride
Synonyms(S)​-3,​4-Dichloro-​N-​[1-​(3-​isothiocyanatophenyl​)​-​2-​(1-​pyrrolidinyl)​ethyl]​-​N-​methyl-​Benzeneacetamide Monohydrochloride
Molecular FormulaC22H24Cl3N3OS
Molecular Weight484.9 g/mol
Structural Identifiers
SMILESCN(C(CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl
InChIInChI=1S/C22H23Cl2N3OS.ClH/c1-26(22(28)12-16-7-8-19(23)20(24)11-16)21(14-27-9-2-3-10-27)17-5-4-6-18(13-17)25-15-29;/h4-8,11,13,21H,2-3,9-10,12,14H2,1H3;1H/t21-;/m1./s1
InChIKeyBNWYENYHNOESCX-ZMBIFBSDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DIPPA Hydrochloride: High-Affinity Irreversible κ-Opioid Receptor Antagonist for Anxiety and Depression Research


DIPPA hydrochloride (CAS 155512-52-0; C₂₂H₂₄Cl₃N₃OS; MW 484.87) is a high-affinity, selective, and irreversible κ-opioid receptor (KOR) antagonist that functions as an electrophilic affinity label [1]. Originally developed as 3-isothiocyanate 3 in a series of benzeneacetamide derivatives, DIPPA contains an electrophilic isothiocyanate moiety that enables covalent, wash-resistant binding to KOR, distinguishing it from reversible KOR antagonists . The compound is widely utilized in preclinical research on anxiety, depression, and opioid receptor pharmacology [2].

Why Irreversible κ Antagonism Cannot Be Substituted: DIPPA Hydrochloride vs. Reversible KOR Antagonists


Generic substitution among κ-opioid receptor antagonists is scientifically unsound because the mechanism of receptor engagement directly dictates the duration, wash-resistance, and functional outcome of the pharmacological intervention. Reversible KOR antagonists (e.g., norBNI, JDTic, LY2444296) exhibit finite receptor occupancy that dissipates upon washout or compound clearance, whereas DIPPA's electrophilic isothiocyanate group forms a covalent bond with the receptor, producing antagonism that persists even after extensive washing [1]. This mechanistic distinction produces fundamentally different in vivo profiles: reversible antagonists provide transient, concentration-dependent effects, whereas DIPPA yields long-lasting antagonism of κ-agonist-induced antinociception in vivo [2]. The covalent binding mode also confers improved κ-selectivity relative to non-electrophilic parent compounds, reducing off-target opioid receptor engagement [1].

DIPPA Hydrochloride: Head-to-Head Quantitative Differentiation from Structural Analogs and Alternative κ Antagonists


Irreversible Covalent Binding vs. Non-Electrophilic Parent Compound: Wash-Resistant Receptor Occupancy

DIPPA (3-isothiocyanate derivative) exhibits covalent, wash-resistant binding to κ-opioid receptors, a property absent in the non-electrophilic parent compound (+)-S-2 [1]. In smooth muscle preparations, both DIPPA and (+)-S-2 behaved as κ-agonists potently antagonized by norBNI; however, wash studies demonstrated that DIPPA's receptor occupancy persisted after extensive washing, indicating covalent bond formation, while (+)-S-2 binding was fully reversible .

κ-opioid receptor irreversible antagonist covalent binding wash resistance

In Vivo Antagonist Potency: DIPPA vs. Non-Electrophilic Parent (+)-S-2 and Fumaramate Analog 4

In the mouse tail-flick assay evaluating antagonism of the κ-agonist U50,488-induced antinociception, DIPPA (compound 3) produced long-lasting antagonist activity at a subcutaneous dose of 25 nmol/mouse [1]. In direct contrast, the non-electrophilic parent compound (+)-S-2 and the fumaramate derivative 4 were completely devoid of antagonist activity in this assay at the same or comparable doses [2].

in vivo antagonism κ-opioid receptor tail-flick assay analgesia

Improved In Vivo κ-Selectivity: DIPPA vs. Parent Compound (+)-S-2 and 4-Isothiocyanate Isomer 5

DIPPA (3-isothiocyanate) demonstrated improved in vivo κ-selectivity compared to the unsubstituted parent compound (+)-S-2 and the 4-isothiocyanate isomer 5, as determined by differential antinociceptive responses across opioid receptor subtype-specific assays [1]. The improved selectivity profile was attributed to the specific position of the electrophilic isothiocyanate group on the phenyl ring [2].

κ-selectivity in vivo selectivity opioid receptor subtypes antinociception

Strain-Specific Anxiolytic-Like Effects: DIPPA in Wistar Kyoto vs. Sprague Dawley Rats

DIPPA hydrochloride (5 mg/kg, s.c.) significantly decreased marble burying time in both Wistar Kyoto (WKY) and Sprague Dawley (SD) rats compared to within-strain saline controls [1]. However, DIPPA (2.5 and 5 mg/kg, s.c.) decreased the latency to feed in the novelty-induced hypophagia test in WKY rats but did not alter approach latencies in SD rats, indicating a strain-specific anxiolytic-like profile .

anxiety marble burying test strain differences Wistar Kyoto Sprague Dawley

DIPPA Hydrochloride: Validated Research Applications Based on Quantitative Evidence


Irreversible Biochemical Labeling and Receptor Occupancy Studies of the κ-Opioid Receptor

Investigators requiring wash-resistant, covalent labeling of κ-opioid receptors should select DIPPA hydrochloride due to its electrophilic isothiocyanate moiety, which forms a covalent bond with the receptor that persists through extensive washing procedures [1]. This property enables applications including receptor autoradiography, affinity purification, and prolonged in vitro receptor blockade that cannot be achieved with reversible KOR antagonists such as norBNI or JDTic [2].

Long-Lasting In Vivo κ-Opioid Receptor Blockade in Behavioral Pharmacology

For experiments requiring sustained κ-opioid receptor antagonism following a single administration, DIPPA hydrochloride (≥5 mg/kg, s.c.) provides persistent in vivo effects [1]. In the mouse tail-flick assay, DIPPA (25 nmol/mouse) produces long-lasting antagonism of κ-agonist-induced antinociception, whereas non-electrophilic analogs and reversible antagonists fail to produce sustained blockade [2].

Strain-Comparative Anxiety and Depression Research in Rodent Models

DIPPA hydrochloride is validated for strain-comparative studies of anxiety-like behavior, demonstrating differential anxiolytic-like effects in Wistar Kyoto (high-anxiety phenotype) versus Sprague Dawley (low-anxiety phenotype) rats [1]. At 5 mg/kg (s.c.), DIPPA significantly reduces marble burying in both strains and selectively decreases novelty-induced hypophagia latency in WKY rats only, providing a pharmacologically tractable model for investigating genetic contributions to KOR-mediated anxiety and depression [2].

κ-Opioid Receptor Subtype Selectivity Profiling in Analgesia and Addiction Research

Researchers studying κ-opioid receptor-specific contributions to analgesia, stress responses, or addiction-related behaviors benefit from DIPPA's improved in vivo κ-selectivity relative to the unsubstituted parent compound (+)-S-2 and the 4-isothiocyanate isomer 5 [1]. This enhanced selectivity profile reduces confounding μ- or δ-opioid receptor engagement, increasing the interpretability of KOR-specific pharmacological manipulations [2].

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